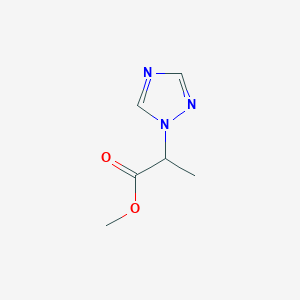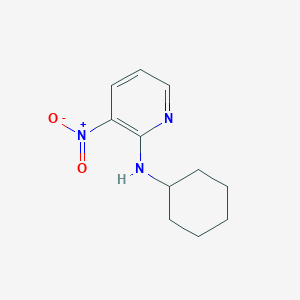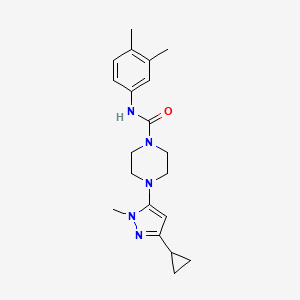
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate” is a chemical compound with the CAS Number: 100554-35-6 and a molecular weight of 155.16 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were synthesized . Another study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of “this compound” and similar compounds has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied . For example, the structures of new p-cymene Ru(II) complexes with 2-(1-methyl-1H-1,2,4-triazol-3-yl)pyridine were established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a melting point of 90@0.5mm Hg .Wissenschaftliche Forschungsanwendungen
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of various pharmaceuticals and agrochemicals, including herbicides, fungicides, and insecticides. Additionally, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, 1,2,3-triazoles, and 1,2,4-triazoles.
Wirkmechanismus
Target of Action
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate is a derivative of 1,2,4-triazole, which has been found to exhibit promising anticancer activity . The primary targets of this compound are likely to be cancer cells, specifically those of the MCF-7, Hela, and A549 lines . The compound may also target the aromatase enzyme, as suggested by molecular docking studies .
Mode of Action
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This interaction with its targets could lead to changes in the cellular processes of the cancer cells, resulting in their death.
Biochemical Pathways
It is suggested that the compound may inhibit the biosynthesis of 4-deoxyorobanchol (4do), a strigolactone . Strigolactones are plant hormones that regulate various biological activities, including shoot branching . Therefore, the compound’s effect on this pathway could lead to increased shoot branching and elongation of the taproot .
Pharmacokinetics
The compound’s molecular weight of 15516 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The primary result of the action of this compound is its cytotoxic activity against cancer cells . The compound has shown promising cytotoxic activity against the Hela cell line . Additionally, it may increase shoot branching and elongate the taproot in plants by inhibiting the biosynthesis of 4DO .
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has several advantages for use in laboratory experiments. It is relatively inexpensive, and it is easily synthesized from readily available starting materials. Additionally, it is stable and can be stored for extended periods of time. However, it is insoluble in water and must be used in polar organic solvents, which may limit its use in certain applications.
Zukünftige Richtungen
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate has potential for use in a variety of future applications. It could be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, it could be used as a reagent in the synthesis of new heterocyclic compounds, such as pyrazoles, 1,2,3-triazoles, and 1,2,4-triazoles. It could also be used as a ligand in the synthesis of coordination compounds with metal ions. Finally, its ability to form complexes with metal ions could be explored for use in catalytic reactions and organic synthesis.
Synthesemethoden
Methyl 2-(1H-1,2,4-triazol-1-yl)propanoate can be synthesized from the reaction of this compound propionate and hydrazine. In this reaction, the this compound propionate is treated with aqueous hydrazine to form a hydrazone intermediate, which then undergoes a cyclization reaction to form the desired product.
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 2-(1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-5(6(10)11-2)9-4-7-3-8-9/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJDARQHILPXNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2395199.png)
![7-Hydroxy-3-iodo-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2395202.png)
![2-[(2-ethyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2395205.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2395206.png)



![7-Fluoro-2-(2-morpholinoethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2395213.png)
![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3,5-dimethylbenzamide](/img/structure/B2395214.png)
![4-[(4-Methylphenyl)sulfanyl]benzaldehyde](/img/structure/B2395215.png)
![ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate](/img/structure/B2395216.png)
![5-{1-[(4-Ethoxyphenyl)acetyl]pyrrolidin-2-yl}-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2395217.png)

![2-Cyclopropyl-5-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2395221.png)